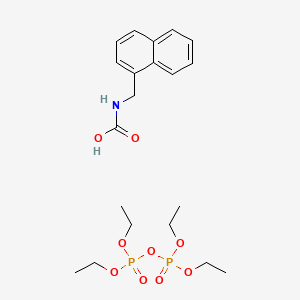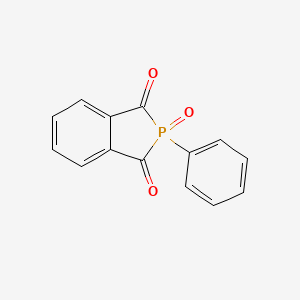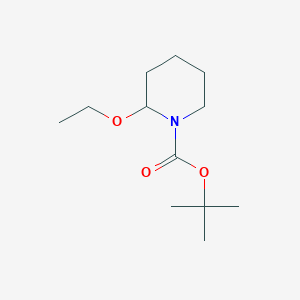![molecular formula C11H9N3OS B14304705 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- CAS No. 117376-86-0](/img/structure/B14304705.png)
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- is a heterocyclic compound that features a five-membered ring containing nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isothiazole ring imparts unique chemical properties that make it a valuable target for synthesis and study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylamine with a suitable nitrile and a sulfur-containing reagent to form the isothiazole ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isothiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isothiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that influence its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-
- 4-Isothiazolecarbonitrile, 5-amino-2,3-dihydro-3-oxo-
Uniqueness
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo- is unique due to the presence of the 2-methylphenylamino group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
117376-86-0 |
|---|---|
Molekularformel |
C11H9N3OS |
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
5-(2-methylanilino)-3-oxo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3OS/c1-7-4-2-3-5-9(7)13-11-8(6-12)10(15)14-16-11/h2-5,13H,1H3,(H,14,15) |
InChI-Schlüssel |
HFCVCDFXWCFNTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C(C(=O)NS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
